5-(4-Formylphenyl)-3-trifluoromethoxyphenol
Description
5-(4-Formylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a trifluoromethoxyphenol moiety
Properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-9(8-18)2-4-10/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVKTEJKULGMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686525 | |
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-82-5 | |
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol typically involves the introduction of the formyl group to the phenyl ring followed by the attachment of the trifluoromethoxyphenol moiety. One common method involves the use of a formylation reaction, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The trifluoromethoxyphenol moiety can be introduced through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents .
Industrial Production Methods
Industrial production of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol may involve large-scale formylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoromethoxy reagents, nucleophiles for substitution reactions
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)-3-trifluoromethoxyphenol
Reduction: 5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(4-Formylphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a trifluoromethoxy group.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position on the phenyl ring.
Uniqueness
5-(4-Formylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both a formyl group and a trifluoromethoxy group, which confer distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
